![molecular formula C14H10F3N3O5 B13621396 (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazirine group, which is known for its photo-reactivity, making it valuable in photochemistry and photobiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the esterification of the benzoic acid derivative. Common reagents used in these reactions include trifluoromethyl diazirine precursors, methoxybenzoic acid, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Photolysis: The diazirine group can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Photolysis: Formation of carbene intermediates that can react with various substrates.
Substitution: Formation of substituted benzoate derivatives.
Hydrolysis: Formation of 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid and corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is used as a photoaffinity label to study molecular interactions. Its ability to form reactive intermediates upon UV activation makes it a valuable tool for identifying binding sites on proteins and other macromolecules.
Biology
In biological research, this compound is used to investigate protein-protein and protein-DNA interactions. The photo-reactive diazirine group allows for the covalent attachment of the compound to target molecules, facilitating the study of complex biological systems.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of photoactivated drugs that can be precisely controlled using light.
Industry
In industrial applications, this compound is used in the development of advanced materials, including photoresists and coatings that require precise patterning and activation.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets include proteins, nucleic acids, and other macromolecules, and the pathways involved are primarily those related to photochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl}-1-butanone
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its trifluoromethyl diazirine group, which provides exceptional photo-reactivity and stability. This makes it particularly useful in applications requiring precise control and activation, such as photoaffinity labeling and the development of photoactivated drugs.
Propriétés
Formule moléculaire |
C14H10F3N3O5 |
|---|---|
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C14H10F3N3O5/c1-24-9-6-7(13(18-19-13)14(15,16)17)2-3-8(9)12(23)25-20-10(21)4-5-11(20)22/h2-3,6H,4-5H2,1H3 |
Clé InChI |
PGLIEKOOTJRBMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


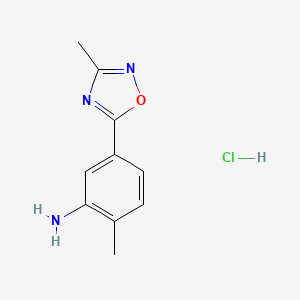
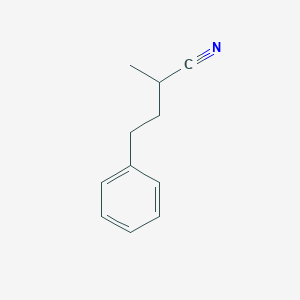



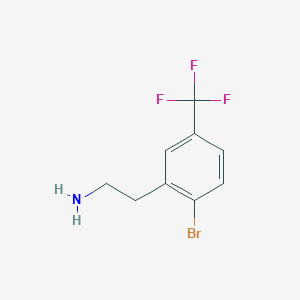
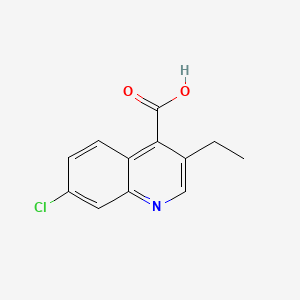
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)
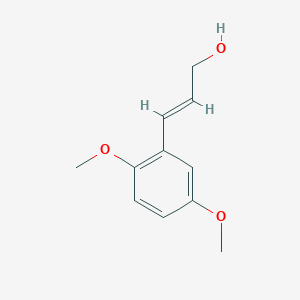
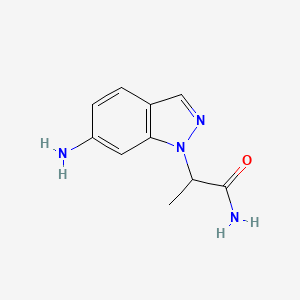


![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)

